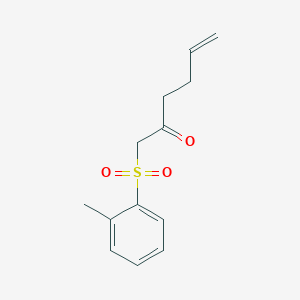
1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a hexenone chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one typically involves the sulfonylation of 2-methylbenzene (toluene) followed by a series of reactions to introduce the hexenone moiety. One common method involves the following steps:
Sulfonylation: Toluene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 2-methylbenzenesulfonic acid.
Formation of the Hexenone Chain: The sulfonic acid derivative is then subjected to a Friedel-Crafts acylation reaction with hex-5-en-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
化学反応の分析
Types of Reactions: 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its sulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one largely depends on its interaction with biological targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hexenone moiety may also interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
- 1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one
- 1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one
- 1-(2-Methylbenzene-1-sulfonyl)pent-4-en-2-one
Uniqueness: 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one is unique due to the specific positioning of the sulfonyl group and the hexenone chain, which can influence its reactivity and interaction with other molecules. The presence of the 2-methyl group on the benzene ring can also affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers.
特性
CAS番号 |
923001-97-2 |
|---|---|
分子式 |
C13H16O3S |
分子量 |
252.33 g/mol |
IUPAC名 |
1-(2-methylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C13H16O3S/c1-3-4-8-12(14)10-17(15,16)13-9-6-5-7-11(13)2/h3,5-7,9H,1,4,8,10H2,2H3 |
InChIキー |
CLYYHXYJTQVGNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)CC(=O)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


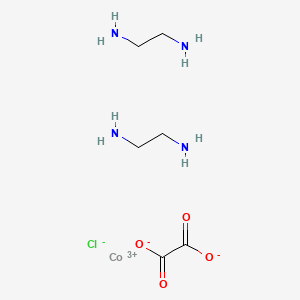
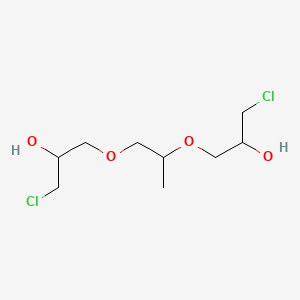

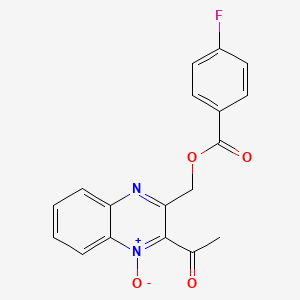
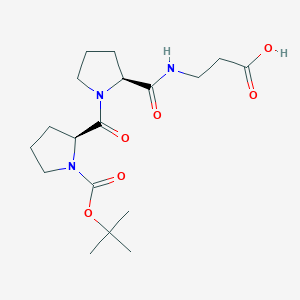

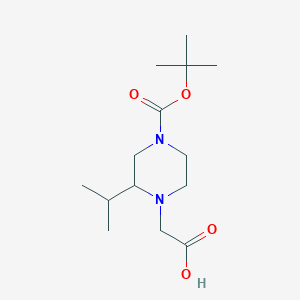
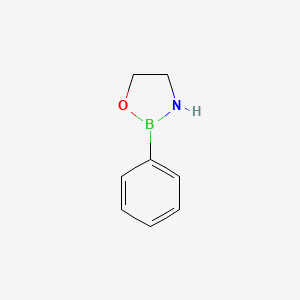
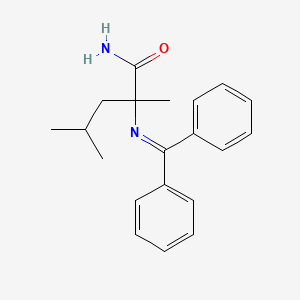
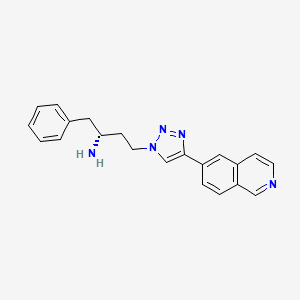
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)

![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
